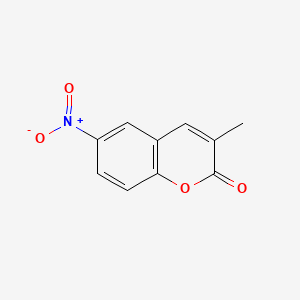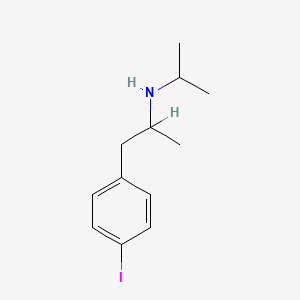
Potassium tellurate
説明
Potassium tellurate is an inorganic compound with the chemical formula K₂TeO₄ It is a tellurium-containing compound where tellurium is in its highest oxidation state of +6 this compound is typically found as a white crystalline solid and is soluble in water
準備方法
Synthetic Routes and Reaction Conditions
Potassium tellurate can be synthesized through several methods. One common method involves the oxidation of potassium tellurite (K₂TeO₃) with a strong oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous solution under controlled conditions to ensure complete oxidation of tellurium to its +6 oxidation state.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tellurium dioxide (TeO₂) with potassium hydroxide (KOH) in the presence of an oxidizing agent. The reaction is carried out at elevated temperatures to facilitate the formation of this compound. The resulting solution is then cooled and crystallized to obtain pure this compound.
化学反応の分析
Types of Reactions
Potassium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the high oxidation state of tellurium.
Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurite (TeO₃²⁻) or elemental tellurium (Te).
Substitution: this compound can participate in substitution reactions where the tellurate ion (TeO₄²⁻) is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) under controlled conditions.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: No further oxidation products as tellurium is already in its highest oxidation state.
Reduction: Potassium tellurite (K₂TeO₃) or elemental tellurium (Te).
Substitution: Formation of different tellurium compounds depending on the substituting anion.
科学的研究の応用
Potassium tellurate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in microbiological media to differentiate bacterial species based on their ability to reduce tellurate.
Medicine: Investigated for its potential antimicrobial properties and its role in oxidative stress studies.
Industry: Utilized in the production of tellurium-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of potassium tellurate involves its ability to act as an oxidizing agent. In biological systems, it can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and has been studied for its potential antimicrobial effects. The molecular targets and pathways involved include the disruption of cellular redox balance and interference with thiol-containing enzymes.
類似化合物との比較
Potassium tellurate can be compared with other tellurium compounds such as potassium tellurite (K₂TeO₃) and sodium tellurate (Na₂TeO₄). While all these compounds contain tellurium, this compound is unique due to its higher oxidation state and stronger oxidizing properties. Similar compounds include:
Potassium tellurite (K₂TeO₃): Tellurium in +4 oxidation state, used in microbiological media.
Sodium tellurate (Na₂TeO₄): Similar to this compound but with sodium as the cation.
Tellurium dioxide (TeO₂): Used as a precursor in the synthesis of tellurium compounds.
This compound’s uniqueness lies in its high oxidation state, making it a potent oxidizing agent with diverse applications in scientific research and industry.
特性
IUPAC Name |
dipotassium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYZMQPLOIHRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337588 | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15571-91-2 | |
| Record name | Potassium tellurate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraoxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131KR62AB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)


![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/new.no-structure.jpg)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)


